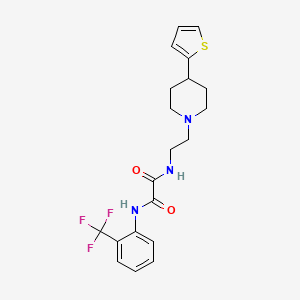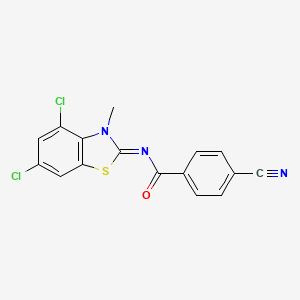![molecular formula C13H24N2O3S2 B2396885 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide CAS No. 2415530-91-3](/img/structure/B2396885.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide, also known as TMC-95A, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMC-95A is a natural product that was first isolated from the fermentation broth of a bacterial strain in 1998. Since then, researchers have been exploring its synthesis, mechanism of action, and potential therapeutic uses.
作用機序
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of many proteins, including those that are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound can disrupt the activity of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, it has also been found to have anti-inflammatory and neuroprotective effects. These effects are believed to be due to its ability to modulate the activity of various proteins in the body.
実験室実験の利点と制限
One of the main advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, this compound is also a complex compound that is challenging to synthesize, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide. One potential area of study is the development of new synthetic methods that can improve the yield and efficiency of this compound synthesis. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成法
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is a complex process that involves multiple steps. The first step is the preparation of the key intermediate, which is a cyclopropanesulfonamide. This intermediate is then reacted with a thiomorpholine derivative to form the final product, this compound. The synthesis of this compound is challenging due to its complex structure and stereochemistry, but several methods have been developed to overcome these challenges.
科学的研究の応用
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide has shown promising results in various scientific research applications. One of its primary uses is in the field of medicinal chemistry, where it has been found to have potent antitumor activity. This compound has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S2/c16-20(17,12-1-2-12)14-11-13(3-7-18-8-4-13)15-5-9-19-10-6-15/h12,14H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKPSQMTWPRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)

![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)

![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)

